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Introduction
Flow cytometry is a powerful and indispensable tool in avian immunology research, enabling

the rapid, quantitative, and multi-parametric analysis of single cells in suspension. Despite the

unique challenges posed by avian physiology, such as the presence of nucleated erythrocytes

and thrombocytes, significant advancements in reagents and methodologies have solidified its

role in characterizing immune responses in key poultry species.[1][2] This document provides

detailed application notes and protocols for the use of flow cytometry in various aspects of

avian immunology research, including immunophenotyping, lymphocyte proliferation assays,

intracellular cytokine analysis, and the study of viral infections.

I. Immunophenotyping of Avian Leukocytes
Immunophenotyping is the most common application of flow cytometry in avian immunology,

allowing for the identification and quantification of various leukocyte subpopulations based on

the expression of specific cell surface markers.

Key Applications:
Enumeration of T lymphocyte subsets: Identification of total T cells (CD3+), helper T cells

(CD4+), and cytotoxic T cells (CD8+).[3][4][5]

Quantification of B lymphocytes: Primarily identified by the Bu-1 marker.[5]
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Identification of Natural Killer (NK) cells: Often characterized as CD3-CD8α+.[1]

Characterization of mononuclear phagocytic cells: Monocytes and macrophages are typically

identified using markers like KUL01.[6]

Data Presentation: Leukocyte Subpopulations in
Chickens
The following table summarizes the typical percentages of various lymphocyte subpopulations

found in the peripheral blood and lymphoid organs of healthy chickens, as reported in the

literature. It is important to note that these values can vary depending on the age, genetic line,

and health status of the birds.[3][4][5]

Cell Population Marker Tissue
Percentage

Range (%)
Reference

Total T

Lymphocytes
CD3+ Peripheral Blood 12 - 24 [3]

Helper T Cells CD4+ Peripheral Blood 4 - 31 [3]

Cytotoxic T Cells CD8+ Peripheral Blood 1 - 10 [3]

B Lymphocytes Bu-1+ Spleen ~50 [5]

T Lymphocytes CD3+ Spleen ~50 [5]

T Lymphocytes CD3+ Thymus
Dominant

Population
[5]

B Lymphocytes Bu-1+
Bursa of

Fabricius

Predominant

Population
[5]

Experimental Protocol: Immunophenotyping of Chicken
Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the preparation and staining of chicken PBMCs for flow cytometric

analysis of T and B cell populations.
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Materials:

Whole blood collected in sodium heparin or EDTA

Ficoll-Paque or other density gradient medium

Phosphate-buffered saline (PBS)

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Monoclonal antibodies (mAbs) against chicken CD3, CD4, CD8, and Bu-1 conjugated to

different fluorochromes

Isotype control antibodies

70 µm cell strainer

Flow cytometer

Procedure:

PBMC Isolation:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully aspirate the buffy coat layer containing the PBMCs.

Wash the cells twice with PBS by centrifuging at 250 x g for 10 minutes.

Resuspend the cell pellet in FACS buffer.

Cell Staining:

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
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Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add the predetermined optimal concentration of fluorescently labeled monoclonal

antibodies to the respective tubes. Include isotype controls in separate tubes.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of FACS buffer by centrifuging at 250 x g for 5 minutes.

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC)

properties.[7]

Exclude doublets using FSC-A versus FSC-H.

Analyze the expression of CD3, CD4, CD8, and Bu-1 on the gated lymphocyte population.

Visualization: Immunophenotyping Workflow
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Sample Preparation

Cell Staining

Flow Cytometry Analysis

Whole Blood Collection

Dilute Blood with PBS
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Density Gradient Centrifugation

Isolate PBMC Layer
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Wash Stained Cells
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Exclude Doublets
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Workflow for immunophenotyping of chicken PBMCs.

II. Lymphocyte Proliferation Assays
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Measuring lymphocyte proliferation is crucial for assessing cell-mediated immunity in response

to mitogens or specific antigens. Flow cytometry-based methods offer significant advantages

over traditional radioactive assays.

Key Applications:
Evaluation of vaccine efficacy: Assessing the proliferative response of lymphocytes to

vaccine antigens.

Drug screening: Determining the immunomodulatory effects of new compounds.

Toxicity assessment: Evaluating the impact of substances on lymphocyte function.

Commonly Used Assays:
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: EdU is a thymidine analog that is

incorporated into newly synthesized DNA. It is detected via a "click" chemistry reaction with a

fluorescent azide, which is a gentle method that preserves cell surface markers for

simultaneous immunophenotyping.[8][9]

CFSE (Carboxyfluorescein Succinimidyl Ester) Dilution Assay: CFSE is a fluorescent dye

that binds to intracellular proteins. With each cell division, the dye is equally distributed

between daughter cells, resulting in a halving of fluorescence intensity. This allows for the

tracking of multiple cell divisions.[10][11]

Experimental Protocol: EdU-based T-Lymphocyte
Proliferation Assay
This protocol outlines the steps for measuring the proliferation of chicken splenocytes and

identifying proliferating CD4+ and CD8+ T cells.[8][9]

Materials:

Isolated chicken splenocytes

Complete cell culture medium (e.g., RPMI-1640 with chicken serum)

Mitogen (e.g., Concanavalin A) or specific antigen
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EdU solution (10 mM in DMSO)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton X-100 or saponin-based buffer)

Click reaction cocktail (copper sulfate, fluorescent azide, and a reducing agent)

Monoclonal antibodies against chicken CD4 and CD8

Flow cytometer

Procedure:

Cell Culture and Stimulation:

Plate splenocytes at a density of 1-2 x 10^6 cells/well in a 96-well plate.

Add the mitogen or antigen to the appropriate wells. Include unstimulated control wells.

Incubate for 48-72 hours at 41°C in a humidified 5% CO2 incubator.

EdU Labeling:

Add EdU to each well to a final concentration of 10 µM.

Incubate for an additional 2-4 hours.

Cell Staining:

Harvest the cells and wash with PBS.

Stain for surface markers (CD4 and CD8) as described in the immunophenotyping

protocol.

Fix the cells with fixation buffer for 15 minutes at room temperature.

Wash the cells with PBS.
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Permeabilize the cells with permeabilization buffer for 15 minutes.

Prepare the click reaction cocktail according to the manufacturer's instructions.

Add the click reaction cocktail to the cells and incubate for 30 minutes at room

temperature, protected from light.

Wash the cells with permeabilization buffer.

Resuspend the cells in FACS buffer.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on CD4+ and CD8+ T cell populations.

Analyze the EdU fluorescence within each T cell subset to determine the percentage of

proliferating cells.

Visualization: T-Cell Activation Signaling Pathway
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Simplified T-cell activation signaling pathway.

III. Intracellular Cytokine Staining
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This technique allows for the detection of cytokine production at the single-cell level, providing

insights into the functional capacity of different immune cell populations.

Key Applications:
Identifying cytokine-producing cells: Determining which cell subsets produce specific

cytokines in response to stimulation.

Assessing the nature of an immune response: Differentiating between Th1, Th2, and other

types of T-cell responses.

Experimental Protocol: Intracellular Staining for IL-1β
and IL-6 in Chicken Leukocytes
This protocol is adapted from a method for analyzing proinflammatory cytokine expression in

chicken whole blood.[12][13]

Materials:

Heparinized whole blood

Lipopolysaccharide (LPS) for stimulation

Brefeldin A or Monensin (protein transport inhibitors)

FACS Lysing Solution

FACS Permeabilizing Solution 2

Primary antibodies against chicken IL-1β and IL-6

Fluorescently labeled secondary antibodies

Anti-chicken CD45 antibody

Flow cytometer

Procedure:
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Whole Blood Stimulation:

Incubate whole blood with LPS (e.g., 100 µg/mL) and a protein transport inhibitor for 4-6

hours at 41°C. Include an unstimulated control.

Erythrocyte Lysis and Fixation:

Lyse red blood cells using FACS Lysing Solution according to the manufacturer's protocol.

Wash the remaining leukocytes with PBS.

Fix the cells with a fixation buffer.

Permeabilization and Intracellular Staining:

Permeabilize the cells using FACS Permeabilizing Solution 2.

Incubate the cells with the primary anti-cytokine antibodies for 30 minutes at 4°C.

Wash the cells.

Incubate with the fluorescently labeled secondary antibodies for 30 minutes at 4°C in the

dark.

Wash the cells.

Surface Staining:

Stain for surface markers such as CD45 to identify leukocyte populations.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on different leukocyte populations based on CD45 expression and side scatter

properties.[12]

Analyze the intracellular cytokine expression within each gated population.
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IV. Applications in Avian Viral Diseases
Flow cytometry is a valuable tool for studying the pathogenesis of and immune responses to

viral diseases in poultry.

Key Applications:
Avian Influenza Virus (AIV): Characterizing the cellular immune response in infected

chickens, including changes in NK cells, macrophages, and T cell subsets in the lungs and

spleen.[1][14][15]

Marek's Disease Virus (MDV): Identifying and phenotyping MDV-infected lymphocytes by

detecting viral proteins like pp38 intracellularly.[16][17]

Infectious Bursal Disease Virus (IBDV): Studying the binding of IBDV to its target B-

lymphocytes and screening for neutralizing antibodies.[18][19]

Experimental Protocol: Identification of MDV-infected
Lymphocytes
This protocol describes a method for detecting the MDV-specific phosphoprotein pp38 in

saponin-permeabilized lymphocytes.[16][17]

Materials:

Spleen tissue from MDV-infected and control chickens

Lymphocyte isolation reagents

Paraformaldehyde-saponin fixation and permeabilization solution

Monoclonal antibody against MDV pp38 (e.g., BDI)

Fluorescently labeled secondary antibody

Monoclonal antibodies against chicken lymphocyte surface markers (e.g., CD4, CD8, Bu-1)

Flow cytometer
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Procedure:

Lymphocyte Isolation:

Prepare a single-cell suspension from the spleen.

Isolate lymphocytes using density gradient centrifugation.

Fixation and Permeabilization:

Fix and permeabilize the lymphocytes using a paraformaldehyde-saponin-based method.

This is crucial for allowing the anti-pp38 antibody to access its intracellular target.

Intracellular and Surface Staining:

Incubate the cells with the anti-pp38 primary antibody.

Wash the cells.

Incubate with the fluorescently labeled secondary antibody.

Wash the cells.

Perform surface staining for lymphocyte markers (CD4, CD8, Bu-1).

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on lymphocyte populations based on their surface markers.

Analyze the expression of pp38 within each lymphocyte subset to identify the phenotype

of infected cells.

Data Presentation: MDV-Infected Lymphocyte
Phenotypes
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Cell Population Marker
Percentage of pp38+

Cells
Reference

B Lymphocytes 95% [16][17]

T Lymphocytes (CD4+

and CD8+)
4% [16][17]

Visualization: IBDV-Host Cell Interaction Analysis
Workflow
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Virus and Cell Preparation

Binding Assay

Flow Cytometry Analysis

Biotinylated IBDV

Incubate IBDV with Lymphocytes

Isolate Target Lymphocytes (e.g., Bursal B-cells)

Stain with Fluorochrome-conjugated Streptavidin

Co-stain for Cell Surface Markers (e.g., sIgM)

Acquire on Flow Cytometer

Gate on Target Cell Population

Quantify IBDV Binding

Click to download full resolution via product page

Workflow for analyzing IBDV binding to target cells.
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Flow cytometry is a versatile and powerful technology that has significantly advanced our

understanding of the avian immune system. The protocols and applications outlined in this

document provide a framework for researchers to effectively utilize this technology in their

studies. As new reagents and more sophisticated flow cytometers become available, the

application of flow cytometry in avian immunology research will undoubtedly continue to

expand, leading to new discoveries and improved strategies for disease control in poultry.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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